{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of Fluoroethyl and Propyl Groups: The fluoroethyl and propyl groups are introduced through alkylation reactions. This can be achieved by reacting the pyrazole intermediates with fluoroethyl bromide and propyl bromide in the presence of a base such as potassium carbonate.
Coupling of Pyrazole Units: The final step involves the coupling of the two pyrazole units through a methylene bridge. This can be accomplished using formaldehyde and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluoroethyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole rings, potentially converting them to dihydropyrazoles or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of fluoroethyl alcohol, fluoroethyl aldehyde, and fluoroethyl carboxylic acid.
Reduction: Formation of dihydropyrazoles and other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with enhanced performance and durability.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the propyl group.
1-Propyl-3-methyl-1H-pyrazole: Similar structure but lacks the fluoroethyl group.
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a methylene bridge.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both fluoroethyl and propyl groups attached to the pyrazole rings. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H20FN5/c1-2-4-18-10-12(8-16-18)6-15-7-13-9-17-19(11-13)5-3-14/h8-11,15H,2-7H2,1H3 |
InChI Key |
IJYPZVJQOFBEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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